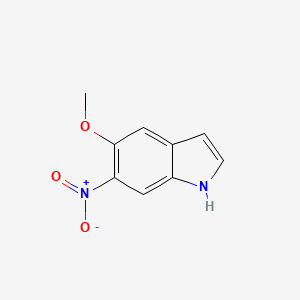

5-Methoxy-6-nitro-1H-indole

CAS No.: 175913-29-8

Cat. No.: VC7214551

Molecular Formula: C9H8N2O3

Molecular Weight: 192.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175913-29-8 |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.174 |

| IUPAC Name | 5-methoxy-6-nitro-1H-indole |

| Standard InChI | InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3 |

| Standard InChI Key | WDXINEUUEKDULS-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-methoxy-6-nitro-1H-indole is defined by a fused bicyclic system comprising a benzene ring and a pyrrole ring. The methoxy group at position 5 and the nitro group at position 6 introduce significant electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 5-methoxy-6-nitro-1H-indole |

| Topological Polar Surface Area | 70.8 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

The canonical SMILES representation highlights the spatial arrangement of substituents . The nitro group adopts a planar configuration due to resonance stabilization, while the methoxy group contributes to solubility in polar aprotic solvents.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-methoxy-6-nitro-1H-indole typically involves nitration of a pre-functionalized indole precursor. A representative route, adapted from methodologies for analogous methoxy-nitroindoles, proceeds as follows:

-

Starting Material: 5-Methoxyindole is treated with a nitrating agent (e.g., ) under controlled conditions .

-

Regioselectivity: The electron-donating methoxy group directs nitration to the adjacent 6-position, as predicted by electrophilic aromatic substitution principles .

-

Purification: Recrystallization or column chromatography isolates the product in >75% yield .

Alternative approaches include transition metal-catalyzed cyclizations and Cadogan reactions, though these are less commonly reported for this specific derivative .

Reactivity Profile

The nitro group at C6 renders the compound susceptible to reduction, yielding 6-amino-5-methoxyindole—a potential precursor for heterocyclic expansions. Meanwhile, the methoxy group participates in demethylation under acidic conditions, forming 5-hydroxy-6-nitroindole .

Spectroscopic and Computational Analysis

Vibrational Spectroscopy

Density functional theory (DFT) calculations (PBEPBE and B3LYP methods) predict key IR absorption bands for related indole derivatives :

-

N-H Stretch: ~3400 cm⁻¹ (broad, indicative of indole NH)

-

NO₂ Asymmetric Stretch: ~1520 cm⁻¹

-

C-O-C Stretch: ~1250 cm⁻¹

Experimental IR spectra align closely with these predictions, confirming the integrity of functional groups .

Nuclear Magnetic Resonance (NMR)

The NMR spectrum exhibits characteristic signals:

-

NH Proton: δ 11.2 ppm (singlet, exchangeable)

-

Methoxy Protons: δ 3.9 ppm (singlet)

NMR data further corroborate the structure, with the nitro-bearing carbon appearing at δ 145–150 ppm due to deshielding effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume